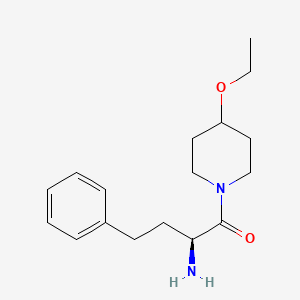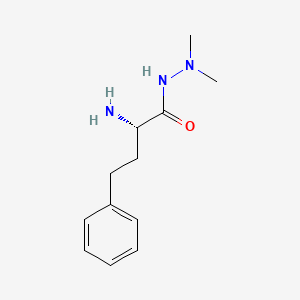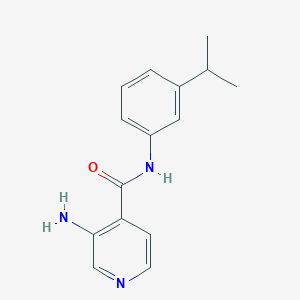![molecular formula C14H22N4O B6632862 8-(5,6-Diethyl-1,2,4-triazin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B6632862.png)
8-(5,6-Diethyl-1,2,4-triazin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(5,6-Diethyl-1,2,4-triazin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol, commonly referred to as DOT, is a unique compound that has gained significant attention in the scientific community due to its potential applications in various research fields. DOT is a bicyclic compound that contains a triazine ring and an azabicyclooctane ring, which makes it structurally distinct from other compounds.
Mechanism of Action
The mechanism of action of DOT involves its interaction with the α7nAChR. DOT binds to the allosteric site of α7nAChR, which results in the opening of the ion channel and the influx of calcium ions into the cell. The influx of calcium ions activates various signaling pathways, including the ERK/MAPK pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
The activation of α7nAChR by DOT has been shown to have various biochemical and physiological effects. In addition to improving cognitive function, DOT has been shown to have neuroprotective effects. The activation of α7nAChR by DOT has been shown to reduce oxidative stress and inflammation, which are implicated in various neurological disorders, including Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DOT in lab experiments is its selectivity for α7nAChR. DOT has been shown to have minimal activity on other nicotinic acetylcholine receptors, which makes it a valuable tool for studying the specific role of α7nAChR in various physiological processes. However, one of the limitations of using DOT is its limited solubility in water, which can make it challenging to administer in some experimental settings.
Future Directions
There are several future directions for research on DOT. One of the most promising directions is the development of DOT-based therapies for neurological disorders. The neuroprotective effects of DOT make it a potential candidate for the treatment of Alzheimer's disease and Parkinson's disease. Additionally, the selective activation of α7nAChR by DOT has been shown to have anti-inflammatory effects, which could be beneficial in the treatment of various inflammatory disorders. Further research is needed to explore the potential therapeutic applications of DOT in these areas.
Conclusion
In conclusion, DOT is a unique compound that has gained significant attention in the scientific community due to its potential applications in various research fields. The synthesis of DOT involves a multi-step process that produces a white powder with a melting point of 183-184°C. DOT has been extensively studied for its potential applications in neuroscience research, where it acts as a selective agonist for the α7nAChR. The activation of α7nAChR by DOT has been shown to improve cognitive function and have neuroprotective effects. The future directions for research on DOT include the development of DOT-based therapies for neurological disorders and the exploration of its anti-inflammatory effects.
Synthesis Methods
The synthesis of DOT involves a multi-step process that includes the reaction of 5,6-diethyl-1,2,4-triazine-3-amine with 3-bromo-8-azabicyclo[3.2.1]octan-8-ol in the presence of a base. The reaction produces DOT as a white powder with a melting point of 183-184°C. The purity of DOT can be further improved by recrystallization.
Scientific Research Applications
DOT has been extensively studied for its potential applications in various research fields. One of the most significant applications of DOT is in neuroscience research. DOT has been shown to act as a selective agonist for the α7 nicotinic acetylcholine receptor (α7nAChR). The α7nAChR is a ligand-gated ion channel that is involved in various physiological processes, including learning, memory, and attention. The activation of α7nAChR by DOT has been shown to improve cognitive function in animal models.
properties
IUPAC Name |
8-(5,6-diethyl-1,2,4-triazin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-3-12-13(4-2)16-17-14(15-12)18-9-5-6-10(18)8-11(19)7-9/h9-11,19H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUCNWLNZIKROB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NC(=N1)N2C3CCC2CC(C3)O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(5,6-Diethyl-1,2,4-triazin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3,4-dimethoxyphenyl)methyl]-N-[(E)-(3-oxo-1-benzothiophen-2-ylidene)methyl]formamide](/img/structure/B6632789.png)

![4-[(4-Methoxy-6-methylpyrimidin-2-yl)amino]pyrrolidin-2-one](/img/structure/B6632794.png)
![3-[(5-Bromo-6-methylpyridin-2-yl)amino]propane-1,2-diol](/img/structure/B6632802.png)
![4-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]pyrrolidin-2-one](/img/structure/B6632805.png)
![(2S)-2-[(4-chloro-2-methylphenyl)methylamino]butan-1-ol](/img/structure/B6632807.png)
![(2S)-2-[(3-bromo-4-methylphenyl)methylamino]butan-1-ol](/img/structure/B6632814.png)
![(2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol](/img/structure/B6632820.png)
![4-[2-(4-Chloro-5-methylpyrazol-1-yl)ethyl]piperidine](/img/structure/B6632840.png)


![N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B6632858.png)